2-(4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
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Overview
Description
Dihydroartemisinic acid is a sesquiterpenoid compound derived from the plant Artemisia annua. It is a key intermediate in the biosynthesis of artemisinin, a potent antimalarial drug. Dihydroartemisinic acid is known for its role in the production of artemisinin and its derivatives, which are widely used in the treatment of malaria and have shown potential in other therapeutic areas such as cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroartemisinic acid can be synthesized through various methods, including chemical synthesis and biotransformation. One common method involves the hydrogenation of artemisinic acid using a nickel-catalyzed asymmetric hydrogenation process. This method yields dihydroartemisinic acid with high enantiomeric excess and diastereomeric ratio . Another approach involves the use of whole-cell biocatalysis, where enzymes from Saccharomyces cerevisiae are used to convert amorpha-4,11-diene to dihydroartemisinic acid .
Industrial Production Methods: Industrial production of dihydroartemisinic acid often involves the use of genetically engineered yeast strains that overexpress specific enzymes involved in its biosynthesis. These strains are capable of converting amorpha-4,11-diene to dihydroartemisinic acid through a series of enzymatic reactions. Optimization of abiotic conditions, such as temperature and pH, further enhances the productivity of the whole-cell biocatalysts .
Chemical Reactions Analysis
Types of Reactions: Dihydroartemisinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to artemisinin through a cascade reaction that involves C−C bond cleavage, hydroperoxide incorporation, and polycyclization .
Common Reagents and Conditions: Common reagents used in the reactions involving dihydroartemisinic acid include singlet oxygen, which is used in the photochemical preparation of artemisinin . Other reagents include cytochrome P450 enzymes and artemisinic aldehyde dehydrogenase, which are used in the biotransformation process .
Major Products: The major product formed from the reactions involving dihydroartemisinic acid is artemisinin, a potent antimalarial drug. Other products include various derivatives of artemisinin, such as dihydroartemisinin, which have shown potential in the treatment of cancer and other diseases .
Scientific Research Applications
Dihydroartemisinic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of artemisinin and its derivatives. In biology and medicine, it is studied for its potential therapeutic effects, including its antimalarial and anticancer properties . Additionally, dihydroartemisinic acid is used in the study of enzyme mechanisms and metabolic pathways involved in the biosynthesis of terpenoids .
Mechanism of Action
The mechanism of action of dihydroartemisinic acid involves its conversion to artemisinin, which exerts its effects by generating reactive oxygen species that cause oxidative stress in the cells of the parasite. This oxidative stress leads to the damage of biological macromolecules, ultimately killing the parasite . In cancer cells, dihydroartemisinin induces programmed cell death, blocks cell cycle progression, and enhances anti-tumor immunity .
Comparison with Similar Compounds
Dihydroartemisinic acid is similar to other sesquiterpenoid compounds such as artemisinic acid and dihydroartemisinin. it is unique in its role as a key intermediate in the biosynthesis of artemisinin. Unlike artemisinic acid, which requires an additional hydrogenation step, dihydroartemisinic acid can be directly converted to artemisinin . Other similar compounds include artemether and arteether, which are derivatives of dihydroartemisinin and are used in the treatment of malaria .
Properties
IUPAC Name |
2-(4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGAZEJXUVDYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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